molecular formula C17H32N2O2 B2815630 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one CAS No. 1705694-34-3

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one

Cat. No.: B2815630
CAS No.: 1705694-34-3
M. Wt: 296.455
InChI Key: KXAFZQZKJZZIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,4'-bipiperidine] scaffold substituted with a methoxy group at the 4-position of the piperidine ring and a 3,3-dimethylbutan-1-one moiety at the 1'-position. The dimethylbutanone group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)piperidin-1-yl]-3,3-dimethylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)13-16(20)19-9-5-14(6-10-19)18-11-7-15(21-4)8-12-18/h14-15H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAFZQZKJZZIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one typically involves multiple steps:

    Formation of the Bipiperidine Core: The bipiperidine structure can be synthesized through a series of cyclization reactions starting from piperidine derivatives.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Dimethylbutanone Moiety: This step involves the coupling of the bipiperidine intermediate with a dimethylbutanone derivative under conditions that may include the use of strong bases or catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to alcohols.

    Substitution: The bipiperidine ring can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium hydride or organolithium reagents.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted bipiperidine derivatives.

Scientific Research Applications

1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{4-Methoxy-[1,4’-bipiperidine]-1’-yl}-3,3-dimethylbutan-1-one exerts its effects depends on its interaction with specific molecular targets:

    Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.

    Pathways Involved: The exact pathways would depend on the specific application, but could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Molecular Weight Key Substituents Biological Activity/Application Source
Target Compound : 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one Bipiperidine core, 4-methoxy, 3,3-dimethylbutanone ~336.5 (estimated) Methoxy (polar), dimethylbutanone (lipophilic) Potential CNS or kinase modulation (inferred from analogues)
BJ49380 : 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2,2-diphenylethan-1-one Bipiperidine core, 4-methoxy, 2,2-diphenylethanone 392.53 Diphenylethanone (highly lipophilic) Unspecified; diphenyl groups may enhance receptor binding
Compound 44 : 1-(3-Benzylpiperazin-1-yl)-3,3-dimethylbutan-1-one hydrochloride Piperazine core, 3-benzyl, dimethylbutanone ~337.3 Benzyl (lipophilic), dimethylbutanone Synthesized as an intermediate; likely for CNS targets
Pipamperone : [1,4'-Bipiperidine]-4'-carboxamide derivative Bipiperidine core, fluorophenyl, carboxamide ~426.5 Fluorophenyl (electron-withdrawing), carboxamide Antipsychotic (D2 receptor antagonism)
Ancriviroc : CCR5 antagonist Bipiperidine core, bromophenyl, pyridinyl 557.52 Bromophenyl (halogenated), pyridinyl Antiviral (CCR5 antagonist)

Key Structural Differences and Implications

Core Heterocycle: The target compound and Pipamperone/Ancriviroc share a bipiperidine core, while Compound 44 uses a piperazine ring. The methoxy group in the target compound distinguishes it from Pipamperone (fluorophenyl) and Ancriviroc (bromophenyl), suggesting divergent pharmacological targets.

Ketone Moieties: The 3,3-dimethylbutanone group in the target compound balances lipophilicity and steric hindrance, contrasting with BJ49380’s diphenylethanone (higher lipophilicity) and Compound 44’s simpler dimethylbutanone. This may influence metabolic stability and blood-brain barrier penetration .

Substituent Effects :

  • Methoxy groups (target compound) enhance solubility compared to halogenated (Ancriviroc) or benzyl (Compound 44) groups.
  • Pipamperone’s carboxamide group enables hydrogen bonding, critical for D2 receptor interaction, whereas the target compound’s ketone may favor kinase binding .

Pharmacological and Functional Insights

  • Antipsychotic Activity : Pipamperone’s bipiperidine-carboxamide structure highlights the importance of hydrogen-bonding motifs for D2 receptor binding, a feature absent in the target compound .
  • Antiviral Applications : Ancriviroc’s bromophenyl group and pyridinyl moiety demonstrate how halogenation and aromaticity enhance CCR5 antagonism, contrasting with the target’s methoxy group .
  • Kinase Inhibition: lists a dimethylbutanone-piperazine derivative as a kinase inhibitor, suggesting the target compound’s dimethylbutanone-bipiperidine combination may similarly modulate kinase activity .

Biological Activity

1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one, commonly referred to as MPBD, is a synthetic organic compound notable for its unique bipiperidine structure and methoxy substitution. This compound has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Chemical Formula

  • IUPAC Name : this compound
  • Molecular Formula : C17H32N2O2
  • CAS Number : 1705694-34-3

Structural Features

The compound features a bipiperidine core with a methoxy group at one position and a dimethylbutanone moiety. This structural configuration is believed to influence its interaction with biological targets.

The biological activity of MPBD is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the methoxy group is significant as it may enhance the compound's lipophilicity and modulate its pharmacological properties.

Pharmacological Properties

Research indicates that MPBD exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar bipiperidine structures can exhibit antimicrobial properties, particularly against mycobacterial strains. For instance, related compounds have shown minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis (Mtb) ranging from 0.25 μM to 9.5 μM, indicating potential as an antituberculosis agent .
  • Neurotransmitter Modulation : The bipiperidine framework is known to interact with neurotransmitter systems, which could position MPBD as a candidate for neurological applications.

Comparative Analysis

To better understand the uniqueness of MPBD, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-{4-Hydroxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-oneStructureExhibits lower antimicrobial activity compared to MPBD
1-{4-Methyl-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-oneStructureSimilar activity profile but less potent than MPBD

Study on Antituberculosis Activity

A recent study evaluated the activity of various bipiperidine derivatives against Mtb. The findings highlighted that modifications in the bipiperidine structure could significantly affect the antibacterial potency. For instance:

  • Compound 8 (with methyl substitution) showed an MIC of 1.7 μM.
  • Compound 9 (with methoxy substitution) exhibited an MIC of 4.7 μM.
  • Compound 10 (with chlorine substitution) demonstrated enhanced potency with an MIC of 0.25 μM .

These results underscore the importance of structural modifications in enhancing biological activity.

Stability and Metabolism Studies

Stability studies indicated that certain structural features in MPBD could lead to high clearance rates due to metabolic processes such as hydroxylation. Understanding these metabolic pathways is crucial for optimizing the compound's efficacy in therapeutic applications.

Q & A

Q. What established synthetic routes are used for 1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-3,3-dimethylbutan-1-one, and how do reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution between 1,4'-bipiperidine derivatives and 3,3-dimethylbutan-1-one precursors under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:

  • Solvent choice : Polar aprotic solvents like DMF or ethanol improve reaction kinetics .
  • Temperature : Heating to 60–80°C enhances reaction rates but requires reflux setups to avoid volatilization .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) . Table 1 : Optimization of Reaction Conditions
ParameterOptimal RangeImpact on Yield
SolventEthanol/DMF+15–20%
Temperature70°C+25% vs. RT
BaseK₂CO₃Higher selectivity

Q. How is the molecular structure characterized using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Challenges include:

  • Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
  • Refinement : SHELX software (e.g., SHELXL) refines positional and thermal parameters, but twinning or disorder in the bipiperidine moiety complicates modeling .
  • Validation : R-factor convergence (<5%) and Hirshfeld surface analysis ensure structural accuracy .

Advanced Research Questions

Q. How do structural modifications at the bipiperidine moiety affect biological target affinity?

Structure-activity relationship (SAR) studies reveal:

  • Methoxy positioning : Para-substitution (4-methoxy) enhances steric bulk, improving binding to hydrophobic enzyme pockets .
  • Dimethylbutanone chain : Increased rigidity reduces off-target interactions compared to flexible analogs . Methodological approaches :
  • Molecular docking : AutoDock Vina assesses binding poses with receptors (e.g., GPCRs) .
  • In vitro assays : Competitive binding assays (IC₅₀) quantify affinity shifts due to substituent changes . Table 2 : SAR of Bipiperidine Derivatives
SubstituentTarget Affinity (IC₅₀, nM)Selectivity Ratio
4-Methoxy12.3 ± 1.21:8.5 (vs. off-target)
3-Methoxy45.7 ± 3.11:3.2
Unsubstituted>1001:1.1

Q. What strategies resolve contradictions in biological activity data across experimental models?

Discrepancies arise from:

  • Assay variability : Cell-line-specific expression levels (e.g., HEK293 vs. CHO) alter receptor responses .
  • Metabolic stability : Liver microsome assays identify cytochrome P450-mediated degradation, explaining reduced activity in vivo . Resolution methods :
  • Orthogonal assays : Combine SPR (surface plasmon resonance) and calcium flux assays to cross-validate target engagement .
  • Standardized protocols : Harmonize cell culture conditions (e.g., serum-free media) to minimize variability .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates logP (2.8) and CNS permeability (High), suggesting blood-brain barrier penetration .
  • Metabolite profiling : Schrödinger’s MetaSite predicts hydroxylation at the bipiperidine ring as the primary metabolic pathway .

Methodological Notes

  • Crystallography : Prioritize low-temperature (100K) data collection to mitigate thermal motion artifacts .
  • SAR Optimization : Introduce fluorine substituents (see ) to enhance metabolic stability without altering steric bulk .

Q. Citations :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.